2-Pyridin-2-ylethyl methanesulfonate

Übersicht

Beschreibung

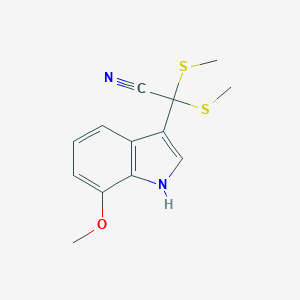

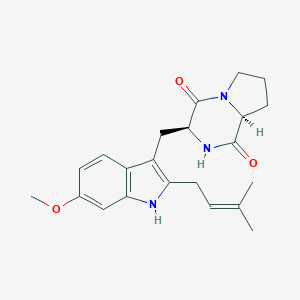

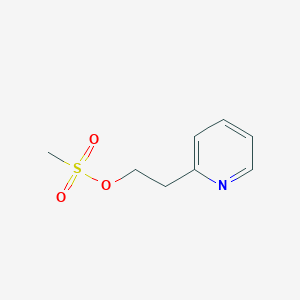

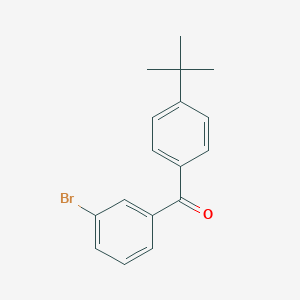

2-Pyridin-2-ylethyl methanesulfonate is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is also known by other names such as METHANESULFONATE-2-PYRIDINEETHANOL ESTER and Everolimus Impurity 43 .

Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of 2-Pyridin-2-ylethyl methanesulfonate can be analyzed using X-ray crystallography . The structure of a similar compound, a methanesulfonate salt of 4-(N-methyl)pyridinium boronic acid, was determined by X-ray crystallography .Chemical Reactions Analysis

The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pyridin-2-ylethyl methanesulfonate include a density of 1.4±0.1 g/cm3, a boiling point of 319.7±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a polar surface area of 65 Å2 and a molar volume of 127.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Catalytic Activity

2-Pyridin-2-ylethyl methanesulfonate demonstrates significant catalytic activity. It is used in the synthesis of 2-amino-3-cyanopyridines, showing excellent efficiency under solvent-free conditions (Tamaddon & Azadi, 2018).

Oxidation Agent

This compound serves as an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives. It works under mild and heterogeneous conditions, yielding excellent results (Niknam et al., 2006).

Hydrogen Bonding and Proton Transfer Studies

In studies of proton transfer and hydrogen bonding, 2-pyridin-2-ylethyl methanesulfonate has been used to investigate the equilibrium structure of pyridine–methanesulfonic acid complexes, providing insights into acid/base interactions (Lehtonen et al., 2002).

Morphological Studies in Polymer Blends

The compound is utilized in studying the morphology of conductive polyaniline blended with poly(4-vinyl pyridine). The results reveal unique morphological features like elliptical flake morphology (Su & Hong, 2001).

Inhibitory Effects

Research has shown its potential as an acetylcholinesterase inhibitor when bioactivated, indicating its relevance in neurological studies (Mackay et al., 1993).

Stereospecific Substitutions

This compound is essential in stereospecific substitutions, leading to the production of N-substituted ethylamines. This process is crucial in synthesizing optically pure and meso triamine ligands (Uenishi et al., 2004).

Corrosion Inhibition Studies

It has been used in corrosion inhibition studies of steel in sulfuric acid, acting as a mixed inhibitor and demonstrating significant efficiency (Bouklah et al., 2005).

Role in Ionic Liquid Catalysts

2-Pyridin-2-ylethyl methanesulfonate is applied as an ionic liquid catalyst in the esterification of carboxylic acids with primary alcohols, proving its versatility in chemical synthesis (Ganeshpure & Das, 2007).

Antidote to Organophosphorus Poisoning

This compound has been investigated as a potential antidote to organophosphorus poisoning, highlighting its medical application in toxicology (Creasey & Green, 1959).

Synthesis of 2-Pyridonyl Alcohols

It plays a role in the gold(I)-catalyzed synthesis of 2-pyridonyl alcohols, indicating its use in advanced synthetic chemistry (Karatavuk, 2021).

Metal Coordination

This compound is also studied for its molecular and supramolecular structures in metal coordination, suggesting its importance in the field of metal-organic chemistry (Jacobs et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-pyridin-2-ylethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-13(10,11)12-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGSHCWOMRPYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-2-ylethyl methanesulfonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

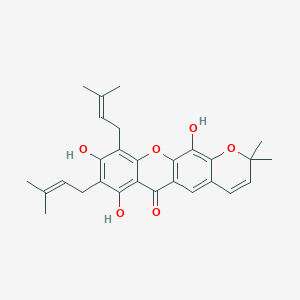

![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)